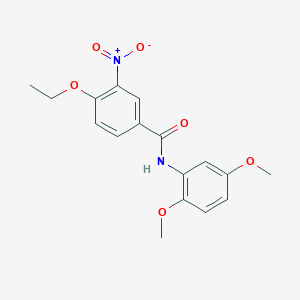

N-(2,5-dimethoxyphenyl)-4-ethoxy-3-nitrobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-4-ethoxy-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O6/c1-4-25-16-7-5-11(9-14(16)19(21)22)17(20)18-13-10-12(23-2)6-8-15(13)24-3/h5-10H,4H2,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARLKXDGJYGSTKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)OC)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50973134 | |

| Record name | N-(2,5-Dimethoxyphenyl)-4-ethoxy-3-nitrobenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50973134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5756-19-4 | |

| Record name | N-(2,5-Dimethoxyphenyl)-4-ethoxy-3-nitrobenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50973134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategic Derivatization of N 2,5 Dimethoxyphenyl 4 Ethoxy 3 Nitrobenzamide

Comprehensive Retrosynthetic Analysis and Multi-Step Synthesis Pathways for N-(2,5-dimethoxyphenyl)-4-ethoxy-3-nitrobenzamide

A retrosynthetic analysis of the target molecule, this compound, logically disconnects the central amide bond. This primary disconnection reveals two key aromatic precursors: 4-ethoxy-3-nitrobenzoic acid and 2,5-dimethoxyaniline (B66101). This approach forms the basis for a convergent multi-step synthesis.

The forward synthesis, therefore, involves the preparation of these two precursors followed by their coupling to form the final amide product.

Step 1: Synthesis of 4-ethoxy-3-nitrobenzoic acid

The synthesis of 4-ethoxy-3-nitrobenzoic acid typically starts from a commercially available precursor, 4-ethoxybenzoic acid. This is achieved through an electrophilic aromatic substitution reaction, specifically nitration. A common method involves treating 4-ethoxybenzoic acid with a mixture of nitric acid and sulfuric acid. The ethoxy group at the 4-position is an ortho-, para-director, and the bulky nature of the carboxylic acid group favors the nitration at the 3-position.

Step 2: Synthesis of 2,5-dimethoxyaniline

The precursor 2,5-dimethoxyaniline can be synthesized from 2,5-dimethoxynitrobenzene through a reduction reaction. A standard and efficient method for this transformation is catalytic hydrogenation, where 2,5-dimethoxynitrobenzene is treated with hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) in a suitable solvent like methanol.

Step 3: Amide Bond Formation

The final step is the coupling of 4-ethoxy-3-nitrobenzoic acid and 2,5-dimethoxyaniline. To facilitate this reaction, the carboxylic acid is typically activated. A common approach is the conversion of the carboxylic acid to its more reactive acyl chloride derivative, 4-ethoxy-3-nitrobenzoyl chloride. This can be achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with 2,5-dimethoxyaniline in the presence of a non-nucleophilic base, like triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion, yielding this compound.

Selective Functionalization and Coupling Strategies for Aromatic Precursors

The synthesis of this compound hinges on the precise functionalization of the aromatic precursors to enable their efficient coupling.

Selective Functionalization:

Nitration of 4-ethoxybenzoic acid: The regioselectivity of this reaction is crucial. The activating and ortho-, para-directing ethoxy group, combined with the deactivating and meta-directing carboxylic acid group, directs the incoming nitro group to the position ortho to the ethoxy group and meta to the carboxylic acid, which is the desired 3-position. Reaction conditions, such as temperature and the concentration of the nitrating agent, must be carefully controlled to prevent over-nitration or side reactions.

Reduction of 2,5-dimethoxynitrobenzene: The selective reduction of the nitro group to an amine without affecting the methoxy (B1213986) groups or the aromatic ring is essential. Catalytic hydrogenation is a highly effective method for this transformation due to its high selectivity and the clean nature of the reaction, with water being the only byproduct.

Coupling Strategies:

The formation of the amide bond is a critical step, and several coupling strategies can be employed. The acyl chloride method is a classic and effective approach. Alternatively, various peptide coupling reagents can be used directly with the carboxylic acid, avoiding the need to isolate the acyl chloride. These reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency.

Optimized Amide Bond Formation Techniques and Reaction Conditions

Optimizing the amide bond formation is key to achieving high yields and purity of the final product. The choice of coupling reagent, solvent, temperature, and base can significantly impact the reaction outcome.

| Coupling Method | Reagents | Typical Solvents | Temperature | Advantages | Disadvantages |

| Acyl Chloride | Thionyl chloride or Oxalyl chloride, followed by amine and a base (e.g., triethylamine) | Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF) | 0 °C to room temperature | High reactivity, generally high yields. | Requires an extra step to form the acyl chloride; acyl chlorides can be moisture-sensitive. |

| Carbodiimide | EDC or DCC, often with HOBt or HOAt | Dichloromethane (DCM), Dimethylformamide (DMF) | 0 °C to room temperature | Mild conditions, good for sensitive substrates. | Can lead to the formation of N-acylurea byproducts; DCC byproduct can be difficult to remove. |

| Phosphonium-based | BOP, PyBOP | Dichloromethane (DCM), Dimethylformamide (DMF) | Room temperature | High efficiency, low racemization for chiral substrates. | Reagents are relatively expensive. |

| Uronium-based | HBTU, HATU | Dichloromethane (DCM), Dimethylformamide (DMF) | Room temperature | Fast reaction times, high yields. | Can be expensive; potential for side reactions if not used correctly. |

For the synthesis of this compound, the acyl chloride method is a robust and cost-effective choice. However, for small-scale or discovery chemistry applications, the use of modern coupling reagents like HATU can offer faster and cleaner reactions.

Green Chemistry Principles and Sustainable Approaches in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. chemmethod.com Key areas for improvement include the use of safer solvents, catalytic methods, and waste reduction. wjpmr.com

Safer Solvents: Traditional solvents like dichloromethane and DMF have environmental and health concerns. ucl.ac.uk Greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water could be explored for the synthesis steps. chemrxiv.org

Catalytic Amidation: Direct catalytic amidation of 4-ethoxy-3-nitrobenzoic acid with 2,5-dimethoxyaniline would be a significant improvement over stoichiometric activating agents. sigmaaldrich.com Catalysts based on boron or certain metals can facilitate this transformation, often with the removal of water as the only byproduct. ucl.ac.uk

Atom Economy: The atom economy of the synthesis can be improved by choosing reaction pathways that incorporate the maximum number of atoms from the reactants into the final product. Catalytic methods generally have a higher atom economy than stoichiometric ones.

Solvent-Free Reactions: Investigating solvent-free reaction conditions, for example, by using microwave irradiation, can reduce solvent waste and often accelerate reaction times. nih.govresearchgate.net The direct reaction of a carboxylic acid and an amine under solvent-free conditions using a catalyst like ceric ammonium (B1175870) nitrate (B79036) has been reported for other amides. nih.gov

Chemo-Enzymatic or Biocatalytic Pathways for the Production of this compound

Chemo-enzymatic and biocatalytic methods offer a green and highly selective alternative for the synthesis of amides. rsc.orgnih.gov Enzymes, particularly lipases, have been shown to be effective catalysts for amide bond formation. nih.govnih.gov

A potential chemo-enzymatic route for this compound could involve the use of an immobilized lipase (B570770), such as Candida antarctica lipase B (CALB), to catalyze the amidation between 4-ethoxy-3-nitrobenzoic acid (or a simple ester thereof) and 2,5-dimethoxyaniline. nih.govresearchgate.net These reactions are often carried out in non-aqueous solvents to shift the equilibrium towards amide formation. nih.gov The use of molecular sieves can also help to remove the water byproduct and drive the reaction to completion. nih.gov

Other enzymatic strategies could involve ATP-dependent amide bond synthetases, which can couple a carboxylic acid and an amine in an aqueous medium. rsc.orgacs.org This approach, while potentially very green, would require the specific enzyme to have a suitable substrate scope for the two precursors of the target molecule.

Analog Design and Parallel Synthesis Strategies for this compound Derivatives

The this compound scaffold presents multiple opportunities for analog design to explore structure-activity relationships (SAR) for various applications. acs.orgacs.orgnih.gov Modifications can be made to both the aniline (B41778) and the benzoyl moieties.

Analog Design Strategies:

Variation of the Aniline Ring: The 2,5-dimethoxy substitution pattern can be altered. Analogs could include different alkoxy groups, halogens, or other substituents at various positions on the aniline ring to probe electronic and steric effects.

Variation of the Benzoyl Ring: The 4-ethoxy and 3-nitro groups on the benzoyl ring can be modified. The ethoxy group could be replaced with other alkyl or aryl ethers, and the nitro group could be moved to other positions or replaced with other electron-withdrawing groups like cyano or trifluoromethyl.

Isosteric Replacements: Isosteric replacements of the amide bond, such as a reverse amide or a thioamide, could also be explored.

Parallel Synthesis Strategies:

To efficiently synthesize a library of these analogs, parallel synthesis techniques can be employed. nih.govrsc.org This typically involves a solid-phase or solution-phase approach where a common intermediate is reacted with a diverse set of building blocks.

For a solution-phase parallel synthesis of this compound derivatives, a library of substituted anilines could be reacted with 4-ethoxy-3-nitrobenzoyl chloride in a multi-well plate format. Alternatively, a library of substituted benzoyl chlorides could be reacted with 2,5-dimethoxyaniline. Automated liquid handlers and purification systems can be used to streamline the synthesis and purification of the resulting compound library.

The following table outlines a potential parallel synthesis approach for generating a library of analogs:

| Common Precursor | Library of Reagents | Reaction Type | Resulting Library |

| 4-ethoxy-3-nitrobenzoyl chloride | Diverse substituted anilines | Amidation | N-(substituted-phenyl)-4-ethoxy-3-nitrobenzamides |

| 2,5-dimethoxyaniline | Diverse substituted benzoyl chlorides | Amidation | N-(2,5-dimethoxyphenyl)-substituted-benzamides |

This systematic approach allows for the rapid generation of a diverse set of compounds for screening and the development of detailed structure-activity relationships. nih.gov

Advanced Methodologies for Structural Elucidation and Purity Assessment of N 2,5 Dimethoxyphenyl 4 Ethoxy 3 Nitrobenzamide

Spectroscopic and Spectrometric Approaches for Definitive Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for N-(2,5-dimethoxyphenyl)-4-ethoxy-3-nitrobenzamide (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the precise structure of this compound in solution. Through ¹H, ¹³C, and two-dimensional (2D) NMR experiments, the chemical environment of each proton and carbon atom can be mapped, and their connectivity can be established.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The expected chemical shifts for the protons in the this compound molecule are influenced by the electron-donating effects of the methoxy (B1213986) and ethoxy groups and the electron-withdrawing effects of the amide and nitro groups. The amide proton (N-H) is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of δ 8.5-10.0 ppm. Aromatic protons will resonate in the δ 6.8-8.5 ppm region, with specific splitting patterns determined by their coupling with adjacent protons. The ethoxy and methoxy protons will appear in the upfield region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective electronic environments. The carbonyl carbon of the amide group is characteristically found far downfield, typically between 160-170 ppm. Carbons attached to electronegative atoms like oxygen (in methoxy and ethoxy groups) and nitrogen (in the nitroaromatic ring) will also show distinct chemical shifts. Aromatic carbons typically resonate in the range of 110-160 ppm.

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum would confirm ¹H-¹H couplings within the aromatic rings and the ethoxy group, while an HSQC spectrum would correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C signals.

Expected ¹H NMR Data

| Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Amide (N-H) | 8.5 - 10.0 | Singlet (broad) |

| Aromatic (Ar-H) | 6.8 - 8.5 | Doublet, Doublet of Doublets, Singlet |

| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet |

| Ethoxy (-OCH₂CH₃) | 4.0 - 4.3 | Quartet |

| Ethoxy (-OCH₂CH₃) | 1.3 - 1.5 | Triplet |

Expected ¹³C NMR Data

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Amide Carbonyl (C=O) | 160 - 170 |

| Aromatic (Ar-C) | 110 - 160 |

| Methoxy (-OCH₃) | 55 - 60 |

| Ethoxy (-OCH₂) | 63 - 68 |

| Ethoxy (-CH₃) | 14 - 16 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition and exact molecular weight of this compound. Techniques like Electrospray Ionization (ESI) are commonly used to generate ions of the molecule, such as the protonated molecule [M+H]⁺. The high resolving power of HRMS allows for the measurement of the mass-to-charge ratio (m/z) with high precision (typically to four or five decimal places), enabling the unambiguous determination of the molecular formula (C₁₇H₁₈N₂O₆).

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to analyze the fragmentation pattern of the parent ion. This provides valuable structural information by revealing characteristic neutral losses and fragment ions. Key fragmentation pathways would likely involve the cleavage of the amide bond, loss of the ethoxy group, and fragmentation of the dimethoxyphenyl moiety. The molecular weight of the related compound N-(2,5-dimethoxyphenyl)-4-nitrobenzamide is 302.2821 g/mol . nist.gov

Predicted HRMS Data

| Ion | Molecular Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₁₇H₁₉N₂O₆⁺ | 347.1238 |

| [M+Na]⁺ | C₁₇H₁₈N₂NaO₆⁺ | 369.1057 |

| [M+K]⁺ | C₁₇H₁₈KN₂O₆⁺ | 385.0797 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands. A prominent N-H stretching vibration for the secondary amide is expected around 3300 cm⁻¹. The carbonyl (C=O) stretching of the amide group typically appears as a strong band in the region of 1650-1680 cm⁻¹. nih.gov Asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are expected near 1520 cm⁻¹ and 1340 cm⁻¹, respectively. Additionally, C-O stretching vibrations from the ether linkages (methoxy and ethoxy groups) will be visible in the 1250-1000 cm⁻¹ range, and C-H stretching from the aromatic rings will appear around 3100-3000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to be dominated by π→π* transitions associated with the two aromatic rings. The presence of chromophores such as the nitro group and the oxygen-substituted benzene rings will influence the position and intensity of the absorption maxima (λ_max). The conjugation between the aromatic ring and the carbonyl group, as well as the nitro group, typically results in strong absorptions in the UV region.

Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (N-H) | Stretch | ~3300 |

| Amide (C=O) | Stretch | 1650 - 1680 |

| Nitro (NO₂) | Asymmetric Stretch | ~1520 |

| Nitro (NO₂) | Symmetric Stretch | ~1340 |

| Ether (Ar-O-C) | Stretch | 1250 - 1000 |

| Aromatic (C-H) | Stretch | 3100 - 3000 |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information for a molecule in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles within the this compound molecule.

Analysis of a similar structure, 2,3-dimethoxy-N-(4-nitrophenyl)benzamide, reveals that the benzene rings are nearly coplanar. nih.gov For the title compound, X-ray analysis would similarly establish the dihedral angle between the 2,5-dimethoxyphenyl ring and the 4-ethoxy-3-nitrobenzoyl plane. Furthermore, this method elucidates the supramolecular architecture, revealing intermolecular interactions such as hydrogen bonding and π–π stacking. It is expected that the amide N-H group would act as a hydrogen bond donor, potentially forming intermolecular hydrogen bonds with the oxygen atoms of the nitro or carbonyl groups of adjacent molecules. nih.gov These interactions dictate the crystal packing and influence the material's physical properties. Hirshfeld surface analysis could also be employed to visualize and quantify these intermolecular contacts. nih.gov

Advanced Chromatographic Techniques for Purity Profiling and Isomeric Separation

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound and for separating it from potential impurities, including starting materials, by-products, and isomers.

A reversed-phase HPLC method, likely employing a C18 stationary phase, would be suitable for this analysis. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, run in either an isocratic or gradient mode to achieve optimal separation. Detection is commonly performed using a UV-Vis detector set at a wavelength where the analyte exhibits strong absorbance. The method's validation would include assessments of linearity, precision, accuracy, and limits of detection and quantification. researchgate.net This technique is sensitive enough to detect trace impurities and can be adapted to separate closely related structural isomers, ensuring the high purity of the final compound.

Computational Chemistry and in Silico Modeling of N 2,5 Dimethoxyphenyl 4 Ethoxy 3 Nitrobenzamide

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors (e.g., DFT, FMO, MEP)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of a molecule. nih.govdergipark.org.tr These calculations provide detailed information on electron distribution, molecular orbital energies, and sites of reactivity, which are fundamental to understanding a compound's behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. scholars.direct For molecules like N-(2,5-dimethoxyphenyl)-4-ethoxy-3-nitrobenzamide, DFT can be used to optimize the molecular geometry and calculate various descriptors. nih.govdergipark.org.tr

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key outputs of these calculations. The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP): MEP maps are valuable tools for visualizing the charge distribution on a molecule's surface. nih.gov They help identify electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) sites, which are crucial for predicting intermolecular interactions, including hydrogen bonding. nih.gov

While specific DFT data for this compound is not available, calculations on analogous dimethoxybenzene and benzamide (B126) derivatives provide expected values for key electronic parameters. nih.gov

Table 1: Representative Quantum Chemical Descriptors Calculated for Benzamide Analogs using DFT (Note: These are representative values based on similar structures and are for illustrative purposes.)

| Descriptor | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capacity |

| LUMO Energy | -2.1 eV | Indicates electron-accepting capacity |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 4.8 Debye | Measures the molecule's overall polarity |

Conformational Analysis and Molecular Dynamics Simulations of this compound and Analogs

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the possible shapes a molecule can adopt and its dynamic behavior over time.

Conformational Analysis: This process involves identifying the stable low-energy conformations of a molecule. For a flexible molecule like this compound, which has several rotatable bonds, this analysis is key to understanding how it might fit into a biological receptor.

Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over a period of time. In the context of drug design, MD simulations are frequently used to study the stability of a ligand-protein complex. nih.govresearchgate.net By simulating the complex in a biological environment (e.g., in water), researchers can assess the stability of the binding interactions. A key metric, the root-mean-square deviation (RMSD) of the ligand's position, can indicate whether the compound remains stably bound in the receptor's active site. nih.gov Studies on similar nitrobenzamide derivatives have used MD simulations to validate docking results and confirm the stability of the predicted binding poses. nih.govresearchgate.net

Molecular Docking Studies and Predictive Ligand-Receptor Interaction Modeling (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is essential for predicting how a compound like this compound might interact with biological targets.

Before docking can be performed, a potential biological target must be identified. In silico target identification can be achieved through ligand-based or target-based approaches. mdpi.com Ligand-based methods compare the query molecule to libraries of compounds with known targets, while target-based methods (inverse docking) screen the compound against a panel of known protein structures. mdpi.com

Once a target is proposed, its binding site—the specific pocket or groove where the ligand binds—is characterized. This involves identifying key amino acid residues that can form interactions (hydrogen bonds, hydrophobic interactions, etc.) with a potential ligand. For example, docking studies on nitro-substituted benzamide derivatives against the enzyme inducible nitric oxide synthase (iNOS) have characterized the binding pocket to understand their anti-inflammatory potential. researchgate.net

Molecular docking algorithms score different binding poses to estimate the binding affinity. A lower docking score generally indicates a more favorable binding interaction. These studies also provide a detailed, atom-level view of the interaction mechanism. For instance, docking simulations of nitrobenzamide derivatives have revealed specific hydrogen bonding, electrostatic, and hydrophobic interactions with active site residues of their target enzymes. researchgate.net Studies on related compounds have shown that nitro groups can be crucial for forming hydrogen bonds and other polar interactions within the binding site, significantly contributing to the binding efficiency. researchgate.net

Table 2: Illustrative Molecular Docking Results for Nitrobenzamide Analogs against a Putative Kinase Target (Note: This data is hypothetical and for illustrative purposes, based on typical findings in the literature.)

| Compound Analog | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Analog A | Kinase XYZ | -9.2 | LYS-78, ASP-184 | Hydrogen Bond |

| Analog B | Kinase XYZ | -8.5 | LEU-25, VAL-66 | Hydrophobic Interaction |

| Analog C | Kinase XYZ | -9.5 | LYS-78, GLU-101 | Hydrogen Bond, Electrostatic |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Benzamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. researchgate.netnih.gov

For benzamide derivatives, QSAR studies are used to understand which structural features are important for their biological effects. nih.gov These models are built by calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a series of compounds and then using statistical methods, like multiple linear regression, to create a mathematical equation that relates these descriptors to the observed activity. researchgate.net

For example, a QSAR study on a series of benzamides might reveal that electron-withdrawing groups (like the nitro group) on the benzoyl ring and specific substitutions on the aniline (B41778) ring are critical for inhibitory activity against a particular enzyme. researchgate.net Descriptors derived from DFT calculations, such as HOMO/LUMO energies and dipole moment, have been successfully used to build predictive QSAR models for benzimidazole and benzamide derivatives. scholars.directbiolscigroup.us These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. researchgate.net

Table 3: Example of a Generic QSAR Equation for Benzamide Derivatives (Note: This is a representative model for illustrative purposes.)

| QSAR Model Equation | Statistical Parameters |

| pIC₅₀ = 0.75(LogP) - 0.21(HOMO) + 1.54*(Dipole Moment) - 3.12 | R² = 0.91, Q² = 0.82, F-test = 85.4 |

| Descriptors: - LogP: Hydrophobicity- HOMO: Energy of Highest Occupied Molecular Orbital- Dipole Moment: Molecular Polarity | Statistical Metrics: - R² (Coefficient of determination): Goodness of fit- Q² (Cross-validation coefficient): Predictive ability- F-test: Statistical significance of the model |

Mechanistic Investigations of N 2,5 Dimethoxyphenyl 4 Ethoxy 3 Nitrobenzamide at the Molecular and Cellular Level in Vitro

Enzyme Modulation Studies (Inhibition/Activation) in Cell-Free and Cell-Based Systems

N-(2,5-dimethoxyphenyl)-4-ethoxy-3-nitrobenzamide, also known as TAS-103, has been identified as a dual inhibitor of DNA topoisomerase I (topo-I) and topoisomerase II (topo-II). nih.govmedchemexpress.comnih.gov Its inhibitory activity has been demonstrated in both cell-free and cell-based assays. nih.govmedchemexpress.com In cell-based systems, TAS-103 shows potent cytotoxic activity against various human cancer cell lines. medchemexpress.comnih.gov For instance, it inhibits the viability of HeLa cells with a half-maximal inhibitory concentration (IC50) of 40 nM and is active against CCRF-CEM cells with an IC50 value of 5 nM. medchemexpress.com

The inhibitory effect of TAS-103 on its target enzymes has been characterized primarily through functional assays that measure the catalytic activity of topoisomerases. In cell-free DNA relaxation assays, TAS-103 effectively inhibits both topo-I and topo-II activity. nih.gov While detailed kinetic parameters such as the inhibition constant (Ki) or the specific mode of inhibition (e.g., competitive, non-competitive) are not extensively detailed in the provided literature, its potency in cellular environments is well-documented. The compound's cytotoxic effects appear to be weakly dependent on the duration of exposure, as increasing the time from 2 hours to 24 hours only modestly potentiated its activity. nih.gov

Table 1: Cytotoxic Potency of this compound in Cell-Based Systems

| Cell Line | IC50 Value | Source |

| HeLa | 40 nM | medchemexpress.com |

| CCRF-CEM | 5 nM | medchemexpress.com |

The primary molecular targets of this compound are the nuclear enzymes topoisomerase-I and topoisomerase-II. nih.govnih.gov These enzymes are crucial for managing DNA topology during replication, transcription, and recombination. Unlike many topoisomerase inhibitors that function by stabilizing the covalent complex between the enzyme and DNA (known as the cleavable complex), TAS-103 exhibits a different mechanistic profile. nih.gov Studies have shown that it has only a weak ability to induce DNA-protein crosslinks. nih.gov Evidence suggests that the inhibitory effects of TAS-103 may, in part, be related to its direct interaction with DNA rather than through specific binding to the enzymes or stabilization of their intermediates with DNA. nih.gov

Receptor Binding and Signaling Pathway Analysis (In Vitro)

The mechanism of action for this compound appears to be centered on intracellular targets rather than cell surface receptors.

Current research literature on this compound primarily focuses on its role as a dual topoisomerase inhibitor and its interactions with DNA. nih.gov Information from specific radioligand or label-free binding assays to characterize interactions with a broad panel of cell surface receptors is not a prominent feature of its published profile.

The inhibition of topoisomerase function by this compound triggers distinct downstream signaling cascades, primarily culminating in apoptosis. nih.gov In various human cancer cell lines, treatment with this compound leads to the activation of specific protease families involved in programmed cell death. nih.gov

Key findings on its impact on signaling pathways include:

Apoptosis Induction : TAS-103 is a potent inducer of apoptosis in gastric, colon, squamous, lung, and breast cancer cells. nih.gov

Caspase Activation : The signal transduction pathway for TAS-103-induced apoptosis involves the activation of ICE-like and CPP32-like proteases (caspases). nih.gov

Bcl-2 Involvement : The anti-apoptotic protein Bcl-2 has been shown to block TAS-103-induced apoptosis, indicating the involvement of the mitochondrial pathway of cell death. nih.gov

SRP Complex Disruption : At a concentration of 10 μM, TAS-103 can disrupt the formation of the signal recognition particle (SRP) complex, leading to the destabilization and eventual degradation of the SRP14 and SRP19 components. medchemexpress.com

Table 2: Downstream Cellular Effects of this compound

| Cellular Process | Specific Effect | Involved Proteins/Pathways | Source |

| Apoptosis | Induction of programmed cell death | Caspases (ICE-like, CPP32-like), Bcl-2 | nih.gov |

| Protein Trafficking | Disruption of complex formation | Signal Recognition Particle (SRP14, SRP19) | medchemexpress.com |

Cellular Permeability, Uptake, and Intracellular Localization Mechanisms (Cell Culture Models)

Comprehensive studies detailing the cellular permeability, uptake, and specific intracellular localization of this compound are not extensively available in the current body of published scientific literature. While research has been conducted on structurally related nitrobenzamide derivatives, providing a general understanding of how similar compounds might behave, specific experimental data for this compound remains limited.

For instance, studies on other N-substituted nitrobenzamide compounds have utilized in vitro models such as Caco-2 and Madin-Darby Canine Kidney (MDCK) cell lines to assess permeability. These models are standard for predicting the intestinal absorption and general membrane transport of novel chemical entities. However, without direct experimental assessment of this compound using these systems, its specific permeability coefficients and uptake kinetics cannot be definitively stated.

The physicochemical properties of a molecule, including its lipophilicity, molecular weight, and hydrogen bonding capacity, are primary determinants of its ability to cross cellular membranes. Theoretical calculations can provide estimates of these properties, but they are not a substitute for empirical data derived from cell-based assays.

To determine intracellular localization, techniques such as fluorescence microscopy would be required, often involving the synthesis of a fluorescently labeled version of the compound. Such studies would reveal whether the compound accumulates in specific organelles like the mitochondria or the nucleus, or if it remains diffuse throughout the cytoplasm. This information is critical for understanding its mechanism of action at a subcellular level.

Interactive Data Table: Cellular Permeability and Uptake (Hypothetical Data) No experimental data is available from the searched sources. The following table is a template illustrating how such data would be presented if it were available.

| Cell Line | Assay Type | Parameter Measured | Result |

|---|---|---|---|

| Caco-2 | Transwell Assay | Apparent Permeability (Papp) | Data Not Available |

| MDCK | Transwell Assay | Efflux Ratio | Data Not Available |

Modulation of Gene Expression and Proteomic Profiles (Cellular Models)

Detailed investigations into the effects of this compound on global gene expression and proteomic profiles in cellular models have not been reported in the available scientific literature. Techniques such as microarray analysis, RNA-sequencing (RNA-Seq), and mass spectrometry-based proteomics are powerful tools for elucidating the molecular pathways affected by a chemical compound.

The application of these technologies would provide a comprehensive overview of the cellular response to this compound. For example, gene expression analysis could identify the upregulation or downregulation of genes involved in critical cellular processes such as cell cycle regulation, apoptosis, DNA repair, and signal transduction. This would offer mechanistic insights into its observed biological activities.

Similarly, proteomic studies would reveal changes in the abundance of cellular proteins and their post-translational modifications upon treatment with the compound. This could uncover specific protein targets and signaling cascades that are modulated by this compound, thereby clarifying its mechanism of action.

Without such experimental data, any discussion of the compound's influence on gene and protein expression would be purely speculative. The generation of this type of data is a crucial step in the preclinical development of any new chemical entity to understand its efficacy and potential off-target effects.

Interactive Data Table: Gene Expression and Proteomic Modulation (Hypothetical Data) No experimental data is available from the searched sources. The following table is a template illustrating how such data would be presented if it were available.

| Analysis Type | Cell Line | Key Findings |

|---|---|---|

| Microarray | Data Not Available | Data Not Available |

| RNA-Seq | Data Not Available | Data Not Available |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 2,5 Dimethoxyphenyl 4 Ethoxy 3 Nitrobenzamide Analogs

Design Principles for Systematic Structural Modifications of the N-(2,5-dimethoxyphenyl)-4-ethoxy-3-nitrobenzamide Scaffold

The rational design of analogs based on the this compound structure is guided by established medicinal chemistry principles. Modifications are systematically applied to its three key regions: the N-linked dimethoxyphenyl ring, the C-terminal nitrobenzamide core, and the amide linker. The goal is to probe the chemical space around the lead structure to optimize potency, selectivity, and physicochemical properties.

Effects of Substituent Variations on the Dimethoxyphenyl Moiety

The 2,5-dimethoxy substitution pattern on the N-phenyl ring is a crucial determinant of activity in many biologically active compounds. Structure-activity relationship (SAR) studies on related scaffolds, such as 2,5-dimethoxyphenyl-substituted amines, have shown that the electronic and steric properties of additional substituents can significantly modulate receptor affinity and functional activity. nih.govnih.gov

For instance, in the 1-(2,5-dimethoxyphenyl)isopropylamine series, introducing a lipophilic, electron-withdrawing substituent at the 4-position of the dimethoxyphenyl ring generally increases agonist potency at serotonin (B10506) 5-HT2 receptors. nih.gov Affinity at these receptors has been shown to correlate with the lipophilicity of the 4-position substituent. nih.gov This suggests that systematic variation at the 4-position of the dimethoxyphenyl moiety in this compound analogs could be a productive strategy for enhancing biological activity. Modifications could include halogens (F, Cl, Br, I) or small alkyl groups to probe the effects of lipophilicity and sterics.

Furthermore, the spatial orientation of the N-phenyl ring relative to the rest of the molecule is critical. Conformationally restricted analogs of related compounds have demonstrated that agonist potency is highly dependent on the orientation of the ethylamine (B1201723) chain, with biological activity often residing in a single enantiomer. nih.gov This highlights the importance of stereochemistry and conformational control in the design of new analogs.

Table 1: Predicted Impact of Substitutions on the Dimethoxyphenyl Moiety

| Position of Substitution | Type of Substituent | Predicted Effect on Activity | Rationale |

|---|---|---|---|

| 4' | Halogens (Br, I) | Increase | Increases lipophilicity, potentially enhancing receptor binding affinity. nih.govnih.gov |

| 4' | Small Alkyl (CH₃) | Increase | Enhances lipophilicity, similar to halogen substitution. |

| 4' | Nitro (NO₂) | Variable | Acts as a strong electron-withdrawing group, may influence electronic interactions. nih.gov |

Impact of Modifications to the Nitrobenzamide Core

The 4-ethoxy-3-nitrobenzamide (B3289371) core contains several key features that can be modified to probe their influence on activity: the nitro group, the ethoxy group, and the amide linker.

The Nitro Group: The nitro group is a strong electron-withdrawing feature that significantly influences the electronic properties of the benzamide (B126) ring. nih.gov Its position is critical for activity. Studies on nitroaromatic compounds have shown that the position of the nitro group affects mutagenic activity and biological function. nih.govdigitellinc.commdpi.com For instance, in some nitrobenzamide series, derivatives with a nitro group at the 3-position exhibit significantly higher activity compared to other substitution patterns. nih.gov In a series of bis-benzamides, a nitro group at the N-terminus was found to be essential for biological activity. elsevierpure.com Shifting the nitro group from the 3-position to the 2- or 4-position, or replacing it with other electron-withdrawing groups like cyano (CN) or trifluoromethyl (CF₃), would be key modifications to explore its role.

The Ethoxy Group: The 4-ethoxy group acts as an electron-donating group and can participate in hydrogen bonding. Altering the size of this alkoxy group (e.g., to methoxy (B1213986) or propoxy) or replacing it with a bioisostere could modulate solubility, metabolic stability, and binding interactions.

The Amide Linker: The amide bond is a central structural element. While often crucial for maintaining the correct orientation of the two aromatic rings, its properties can be fine-tuned. Modifications such as N-methylation can alter hydrogen bonding capacity and conformational flexibility. Reversing the amide bond (retro-amide) or replacing it entirely with bioisosteres like a sulfonamide or a methylene (B1212753) unit can drastically alter activity, as these changes affect bond angles, electronic distribution, and hydrogen bonding capabilities. researchgate.net Systematic modifications to linker length and rigidity are also common strategies to optimize the spatial relationship between the terminal ring systems. acs.orgnih.gov

Bioisosteric Replacements and Their Influence on Molecular Interactions

Bioisosterism is a fundamental strategy in medicinal chemistry to modify a lead compound's properties while retaining its fundamental biological activity. cambridgemedchemconsulting.comnih.gov This involves replacing a functional group with another that has similar physicochemical characteristics. u-tokyo.ac.jp For the this compound scaffold, several key bioisosteric replacements can be considered.

Nitro Group Bioisosteres: The nitro group is often considered a potential metabolic liability or "structural alert". elsevierpure.com A common and successful bioisosteric replacement is the trifluoromethyl (CF₃) group. nih.govnih.govacs.org In several cases, CF₃-containing analogs have shown increased potency and improved metabolic stability compared to their nitro-containing counterparts. nih.govacs.org Other potential bioisosteres for the aromatic nitro group include the cyano (CN), sulfonyl (SO₂R), and N-acylsulfonamide (SO₂NHCOR) groups.

Methoxy/Ethoxy Group Bioisosteres: The methoxy and ethoxy groups are susceptible to metabolic O-demethylation. Common bioisosteric replacements aim to block this metabolic pathway. Replacing a methoxy group with fluorine (F) is a widely used strategy. cambridgemedchemconsulting.comchemrxiv.org Other options include replacing the oxygen atom with sulfur to create a methylthioether (S-CH₃) or using more metabolically stable fluorinated ethers like the trifluoromethoxy (O-CF₃) group. researchgate.net

Amide Bond Bioisosteres: The amide bond can be replaced by a variety of groups to alter stability, hydrogen bonding patterns, and conformation. Thioamides (C=S instead of C=O) and ureas are common replacements. Designing analogs where the α,β-unsaturated linker of a chalcone (B49325) was replaced by an amide bioisostere has proven to be a successful strategy in developing new inhibitors. researchgate.net

Table 2: Key Bioisosteric Replacements for the Scaffold

| Original Group | Bioisosteric Replacement(s) | Potential Impact |

|---|---|---|

| Nitro (NO₂) | Trifluoromethyl (CF₃), Cyano (CN), Sulfonamide (SO₂NH₂) | Improve metabolic stability, alter electronic properties, maintain or improve potency. nih.govacs.org |

| Methoxy (OCH₃) | Fluorine (F), Trifluoromethoxy (OCF₃), Methylthio (SCH₃) | Block metabolic O-demethylation, modulate lipophilicity and pKa. cambridgemedchemconsulting.comchemrxiv.orgresearchgate.net |

Correlation of Structural Attributes with Observed In Vitro Molecular and Cellular Activities

SAR studies on various benzamide analogs have established clear correlations between specific structural features and their resulting in vitro activities.

For many classes of N-phenylbenzamides, electron-withdrawing substituents at the meta and para positions of either the anilide or the carboxylic acid portion of the molecule tend to improve potency. nih.gov Studies on nitrobenzamides have shown that the presence and position of nitro groups can significantly enhance activity. For example, 3,5-dinitro and 3-nitro-5-trifluoromethyl benzamide derivatives were found to be highly active as antimycobacterial agents, with activity being further modulated by lipophilicity. nih.govucp.pt This suggests that for this compound, the 3-nitro group is likely a key driver of activity, potentially through favorable electronic interactions with a biological target.

In a series of Mycobacterium tuberculosis inhibitors, it was found that electron-rich, smaller substitutions at the C-5 position of the benzamide core led to the most active derivatives, while electron-withdrawing groups were less tolerated at that position. acs.org This highlights the nuanced and context-dependent nature of substituent effects.

The nature of the N-substituent on the benzamide is also critical. In a study of antimicrobial benzamides, specific substitutions on the N-phenyl ring resulted in compounds with excellent activity against both gram-positive and gram-negative bacteria. nanobioletters.com This underscores the importance of the 2,5-dimethoxyphenyl moiety in the title compound for defining its biological target and potency.

Table 3: Structure-Activity Correlations in Benzamide Analogs

| Structural Modification | Moiety | Observed In Vitro Effect | Example Class |

|---|---|---|---|

| Addition of 3-NO₂ or 3,5-(NO₂)₂ | Benzamide Core | Significant increase in activity | Antimycobacterial Nitrobenzamides nih.govucp.pt |

| Electron-withdrawing groups at meta/para positions | Both Rings | General improvement in potency | Antischistosomal N-phenylbenzamides nih.gov |

| Small, electron-rich groups at C-5 | Benzamide Core | Increased potency | Antitubercular Benzamides acs.org |

Computational Predictions and Experimental Verification of SPRs (e.g., conformational stability, hydrogen bonding)

Computational modeling plays a vital role in understanding and predicting the structure-property relationships (SPRs) of benzamide analogs. Techniques such as molecular mechanics and quantum-chemical simulations are employed to investigate conformational preferences, which are critical for receptor binding.

Hydrogen bonding is a key determinant of both crystal packing and ligand-receptor interactions. Computational methods like Car-Parrinello molecular dynamics (CPMD) can provide deep insights into the dynamics of intermolecular hydrogen bonds. mdpi.com The amide group itself is a potent hydrogen bond donor (N-H) and acceptor (C=O), and its ability to form these bonds can be modulated by intermolecular forces in its environment. researchgate.net Molecular docking simulations for various benzamide derivatives have successfully predicted binding modes within target proteins, often highlighting key hydrogen bonds and hydrophobic interactions that are essential for activity. nih.govtandfonline.com These in silico predictions are invaluable for rationalizing observed SAR and for guiding the design of new analogs with improved binding affinity and conformational stability. Experimental verification through techniques like X-ray crystallography and NMR is crucial to validate these computational models. nih.gov

Exploration of Non Therapeutic and Advanced Material Applications for N 2,5 Dimethoxyphenyl 4 Ethoxy 3 Nitrobenzamide

Applications in Advanced Materials Science and Engineering

A comprehensive search for the application of N-(2,5-dimethoxyphenyl)-4-ethoxy-3-nitrobenzamide in advanced materials science and engineering yielded no specific results.

Development of Organic Electronic and Optoelectronic Components

There is no available research detailing the synthesis, characterization, or theoretical modeling of this compound for use in organic electronic or optoelectronic components. The potential of this compound in applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs) has not been investigated in the accessible scientific literature.

Integration into Polymer Matrices and Composite Materials

Information regarding the integration of this compound into polymer matrices or the development of composite materials is not present in the current body of scientific literature. There are no studies on its use as a functional filler, a monomer for polymerization, or an additive to enhance the properties of polymers.

Utility as a Chemical Probe or Reporter Molecule in Research

No studies have been published that explore the utility of this compound as a chemical probe or reporter molecule.

Design of Fluorescent or Luminescent Analogs for Bioimaging

The design, synthesis, and photophysical properties of fluorescent or luminescent analogs of this compound for bioimaging purposes have not been reported. While the nitroaromatic scaffold can sometimes be a precursor for fluorescent molecules, no such derivatives of the specified compound have been described.

Development of Affinity Probes for Target Identification

There is no evidence in the literature of this compound being used as a scaffold for the development of affinity probes. Research on its potential to be modified with reporter tags (like biotin (B1667282) or clickable handles) for the identification and isolation of biological targets is currently absent.

Analytical Chemistry Method Development and Reference Standard Applications

There are no documented instances of this compound being used in the development of analytical chemistry methods or its establishment as a reference standard. Its analytical properties, such as chromatographic behavior or spectroscopic data for quantitative purposes, have not been characterized or published.

Future Research Trajectories and Addressing Uncharted Territories for N 2,5 Dimethoxyphenyl 4 Ethoxy 3 Nitrobenzamide

Innovations in Synthetic Strategies and Scalable Production Methodologies

The advancement of synthetic organic chemistry is crucial for the efficient and sustainable production of N-(2,5-dimethoxyphenyl)-4-ethoxy-3-nitrobenzamide. Future research should focus on moving beyond traditional batch synthesis methods, which can be time-consuming and generate significant waste.

Key areas for innovation include:

Continuous Flow Chemistry: Implementing continuous flow processes for the synthesis of this benzamide (B126) could offer numerous advantages over batch production. These benefits include enhanced reaction control, improved safety, higher yields, and the potential for straightforward scalability. The multi-step synthesis could be streamlined into an integrated flow system, minimizing manual handling and purification steps.

Novel Catalytic Systems: Exploration of new catalytic systems, such as those based on earth-abundant metals or organocatalysts, could lead to more environmentally friendly and cost-effective synthetic routes. For instance, developing catalytic methods for the amidation step that avoid the use of stoichiometric activating agents would be a significant advancement.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times, increase yields, and improve product purity for a variety of chemical transformations, including the synthesis of substituted benzamides. researchgate.net Applying this technology to the synthesis of this compound could provide a rapid and efficient method for generating the compound and its derivatives for screening purposes. researchgate.net

| Methodology | Potential Advantages for this compound Synthesis | Challenges |

|---|---|---|

| Traditional Batch Synthesis | Well-established procedures, suitable for initial lab-scale synthesis. | Scalability issues, potential for thermal runaway, often lower yields. |

| Continuous Flow Chemistry | Enhanced safety and control, improved scalability, higher yields, potential for automation. | Requires specialized equipment, initial optimization can be complex. |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, improved purity. researchgate.net | Scalability can be challenging, potential for localized overheating. |

| Novel Catalysis | Greener chemistry, lower cost, potentially novel reaction pathways. | Catalyst development and screening can be time-consuming. |

Integration of Advanced Biophysical Techniques for Deeper Mechanistic Elucidation

A thorough understanding of how this compound interacts with its biological targets at a molecular level is paramount for rational drug design. The integration of advanced biophysical techniques can provide unprecedented insights into its mechanism of action.

Future research should employ a suite of these techniques:

Cryo-Electron Microscopy (Cryo-EM): For large protein targets or protein complexes, Cryo-EM could be instrumental in determining the high-resolution structure of the compound bound to its target. This would reveal the precise binding pocket and the key molecular interactions, guiding the design of more potent and selective analogs.

Single-Molecule Fluorescence: Techniques like Förster Resonance Energy Transfer (FRET) at the single-molecule level can be used to study the conformational changes in a target protein upon binding of the benzamide derivative. This can provide dynamic information that is often missed in static structural studies.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC): These label-free techniques are powerful tools for quantifying the thermodynamics and kinetics of binding interactions. jst.go.jpresearchgate.net SPR can provide real-time data on association and dissociation rates, while ITC can determine the binding affinity, stoichiometry, and thermodynamic parameters (enthalpy and entropy) of the interaction. researchgate.netnih.gov This information is critical for understanding the driving forces behind the binding event. jst.go.jp

Application of Artificial Intelligence and Machine Learning in Predictive Design and Activity Profiling

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the design-make-test-analyze cycle. researchgate.netnih.gov For this compound, these computational tools can be leveraged in several ways. jsr.org

Predictive Modeling: ML models can be trained on existing data for substituted benzamides to predict the biological activity, physicochemical properties, and potential toxicity of novel analogs. researchgate.net This allows for the in silico screening of vast virtual libraries, prioritizing the most promising candidates for synthesis and testing. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. By providing the model with a target product profile, it can generate novel benzamide derivatives that are optimized for activity against a specific biological target while maintaining favorable drug-like properties.

Structure-Activity Relationship (SAR) Analysis: AI can identify complex patterns and relationships within SAR data that may not be apparent to human researchers. researchgate.net This can lead to a deeper understanding of how different structural modifications influence biological activity, guiding more effective lead optimization campaigns.

Exploration of Novel and Niche Application Domains for Substituted Benzamides

While substituted benzamides are well-known for their activity as dopamine (B1211576) receptor antagonists, leading to their use as antipsychotics and antiemetics, the structural features of this compound may confer activity in other therapeutic areas. nih.govnih.gov

Potential new domains for exploration include:

Oncology: Certain substituted benzamides have been investigated as histone deacetylase (HDAC) inhibitors, which are a promising class of anticancer agents. nih.govresearchgate.net The specific substitution pattern of this compound should be evaluated for potential HDAC inhibitory activity or other anticancer mechanisms.

Anti-inflammatory Agents: Some benzamide derivatives have demonstrated anti-inflammatory properties. walshmedicalmedia.com Research into the potential of this compound to modulate inflammatory pathways could open up new therapeutic possibilities.

Anticonvulsants: The benzamide scaffold is present in some anticonvulsant drugs. walshmedicalmedia.com Screening this compound in models of epilepsy could reveal previously unknown neurological activities.

Antimicrobial Agents: The vast chemical space occupied by substituted benzamides suggests they could be a source of novel antimicrobial agents, an area of critical unmet medical need.

Stereochemical Considerations and Asymmetric Synthesis (If Applicable to Chiral Analogs)

While this compound itself does not possess a stereocenter, the broader class of substituted benzamides can exhibit atropisomerism. This phenomenon occurs when rotation around a single bond is restricted, leading to the existence of stable, non-superimposable conformers (atropisomers). In benzamides, this restricted rotation can occur around the aryl-carbonyl bond, particularly when there are bulky substituents in the ortho positions of the benzoyl ring.

Future research should consider:

Atropisomerism: Investigating whether analogs of this compound with additional or bulkier substituents could lead to stable atropisomers. Since biological systems are chiral, different atropisomers can have vastly different pharmacological activities.

Asymmetric Synthesis: If chiral analogs or atropisomers are identified as being of interest, the development of stereoselective synthetic methods will be crucial. Techniques such as the use of chiral catalysts or auxiliaries could be employed to produce single enantiomers or atropisomers for biological evaluation. acs.orgnih.govnih.gov This would allow for a clear understanding of the stereochemical requirements for activity and could lead to the development of more potent and safer therapeutic agents. acs.orgresearchgate.net

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.